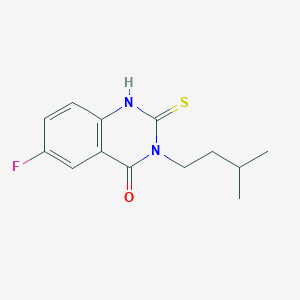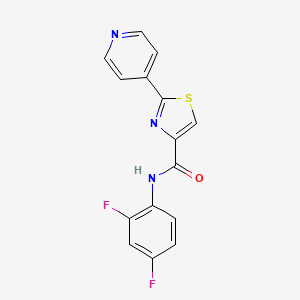
N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H9F2N3OS and its molecular weight is 317.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antitumor Activity
N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide and its derivatives have been extensively researched for their potential anticancer and antitumor activities. A study found that novel thiazole-5-carboxamide derivatives exhibited significant anticancer activity against various cell lines (Cai et al., 2016). Another research demonstrated that certain synthesized thiazole derivatives displayed high efficiency against Ehrlich ascites carcinoma cell line and other pathogenic bacteria and fungi (Khalifa et al., 2015).
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole-4-carboxamide derivatives. For instance, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamides showed significant antimicrobial activity against various bacterial and fungal species (Rajurkar et al., 2015). Additionally, new thiazole-5-carboxamide derivatives have been synthesized and shown to exhibit antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities (Mhaske et al., 2011).
Herbicidal Activity
Research on this compound derivatives also includes their application in agriculture, particularly as herbicides. For example, certain derivatives showed potent herbicidal activity against various annual lowland weeds, with excellent crop safety (Ohno et al., 2004).
Antifungal Activity
Thiazole carboxamides have also been explored for their antifungal properties. N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and displayed moderate antifungal activities against several phytopathogenic fungi (Wu et al., 2012).
Stem Cell Research
In the field of stem cell research, derivatives of thiazole-4-carboxamide, such as thiazovivin, have been shown to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts (Ries et al., 2013).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3OS/c16-10-1-2-12(11(17)7-10)19-14(21)13-8-22-15(20-13)9-3-5-18-6-4-9/h1-8H,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLHKVRLSJOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
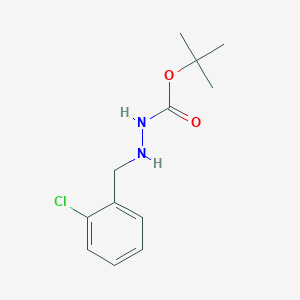
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)
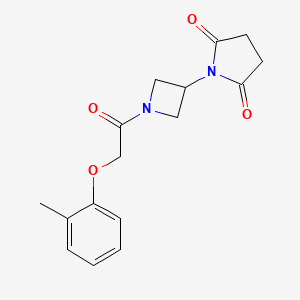
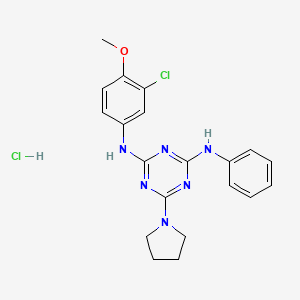
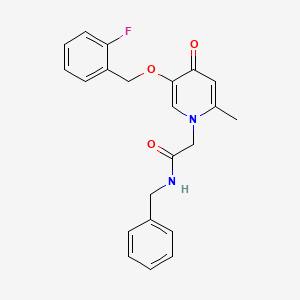
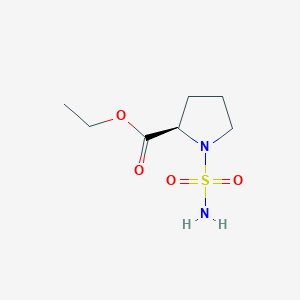
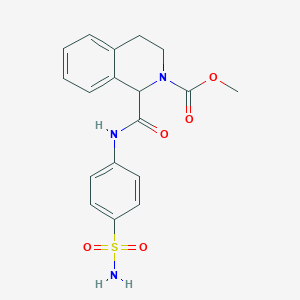
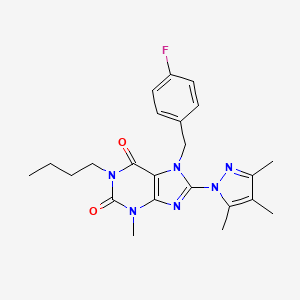
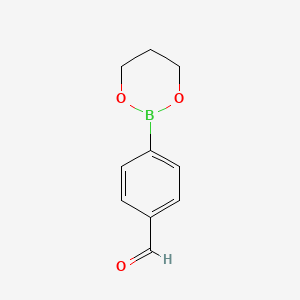
![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)
